![molecular formula C10H16N2O4 B14001191 Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate CAS No. 1438-40-0](/img/structure/B14001191.png)
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C10H16N2O4. This compound is a derivative of propanoic acid and contains both ester and amide functional groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Hydrolysis: this compound can yield 3-[cyanomethyl(ethoxycarbonyl)amino]propanoic acid.
Reduction: The reduction of the nitrile group forms ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include hydrolysis, reduction, and substitution reactions, leading to the formation of various products that exert biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminopropanoate: A precursor in the synthesis of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate.
Ethyl cyanoacetate: Another precursor used in the synthesis process.
Ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of ester, amide, and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
1438-40-0 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)5-7-12(8-6-11)10(14)16-4-2/h3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
FPSKUUQGFKMIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(CC#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


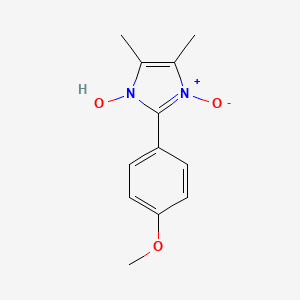
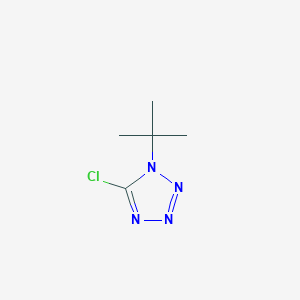
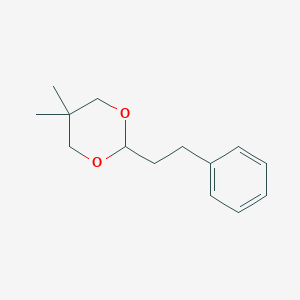
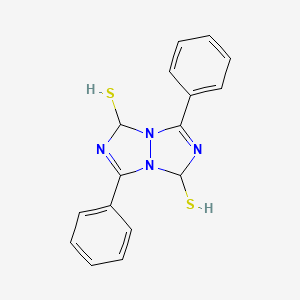
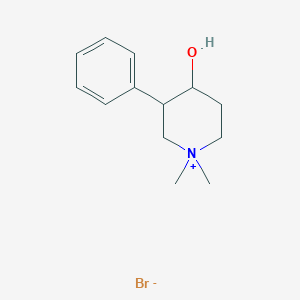
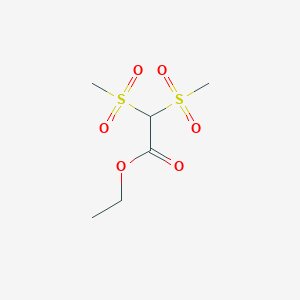
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
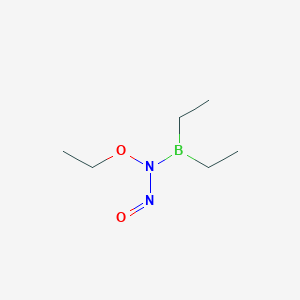
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
